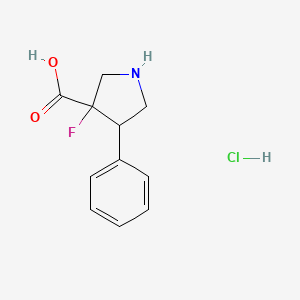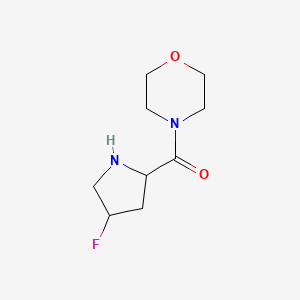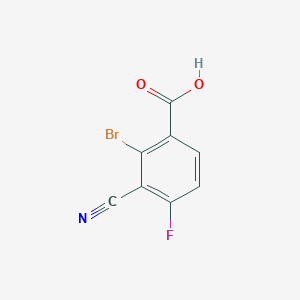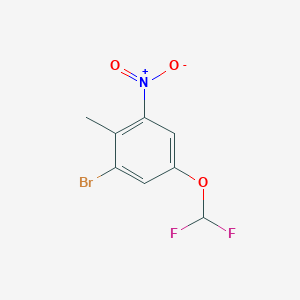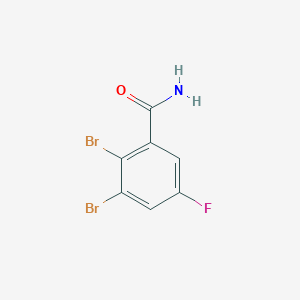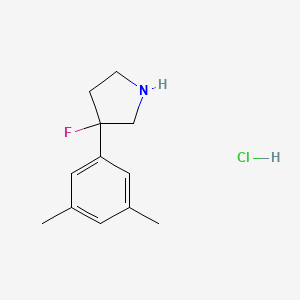
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride
説明
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is a useful research compound. Its molecular formula is C12H17ClFN and its molecular weight is 229.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metallation of π-Deficient Heteroaromatic Compounds
The study by Marsais and Quéguiner (1983) discusses the metallation of π-deficient heterocyclic compounds, focusing on the important developments in this research area. The reaction of these compounds, such as 3-fluoropyridine, with strong bases like butyllithium or lithium diisopropylamide at low temperatures is chemoselective. The protophilic attack can be directed at specific positions depending on the lithiation conditions. This process significantly modifies the heterocycle's reactivity towards the lithiating agent, which is further supported by theoretical quantum calculations. The precise control of these reactions leads to the convenient synthesis of various disubstituted pyridines, highlighting the compound's significance in organic synthesis and chemical research (Marsais & Quéguiner, 1983).
Photodynamic Therapy
Gerritsen et al. (2008) highlighted the role of pretreatment to enhance protoporphyrin IX (PpIX) accumulation in photodynamic therapy (PDT). The paper discusses various pretreatment methods to improve the clinical outcomes of PDT, like keratolytics, curettage, microdermabrasion, and laser ablation. It also explores penetration enhancers and additives that interact with the heme biosynthetic pathway to optimize intralesional PpIX content. This paper underscores the potential of utilizing chemical compounds, possibly including 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride, in enhancing the efficacy of PDT (Gerritsen et al., 2008).
Fluoroquinolone Antibacterial Agents
Da Silva et al. (2003) provided insights into the synthesis and biological properties of fluoroquinolones, a class of potent antibacterial agents. The paper discusses the broad spectrum of activity of these compounds against various organisms and their importance as bioterrorist weapons and antibiotics. This illustrates the compound's potential role in the field of medicinal chemistry and pharmacology, especially in developing new antibacterial drugs (Da Silva et al., 2003).
Fluoroalkylation Reactions in Aqueous Media
Song et al. (2018) reviewed the progress of aqueous fluoroalkylation, emphasizing the importance of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and functional materials. The paper discusses the development of methods for incorporating fluorinated or fluoroalkylated groups into target molecules, highlighting the compound's relevance in green chemistry and organic synthesis (Song et al., 2018).
作用機序
Target of Action
Compounds with similar structures, such as pyrazoles, are known to interact with various biological targets, influencing their function .
Mode of Action
This interaction can lead to changes in the target’s function, which can have downstream effects on various biological processes .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
The effects of a compound’s action can range from changes in cellular function to alterations in the expression of certain genes .
Action Environment
The action environment refers to the conditions under which 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
3-(3,5-dimethylphenyl)-3-fluoropyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c1-9-5-10(2)7-11(6-9)12(13)3-4-14-8-12;/h5-7,14H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFQBTBHDPCNPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CCNC2)F)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


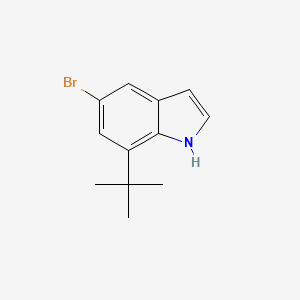
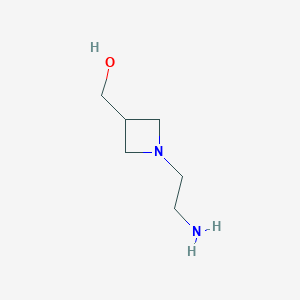

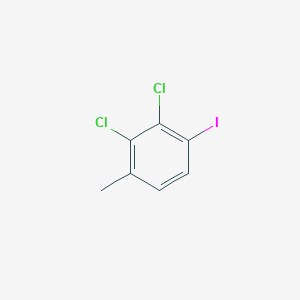

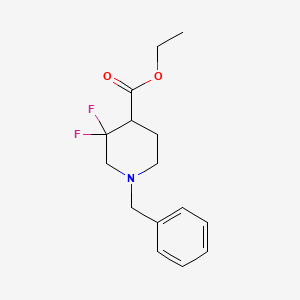
![2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate](/img/structure/B1448670.png)
![4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1448671.png)
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide](/img/structure/B1448672.png)
